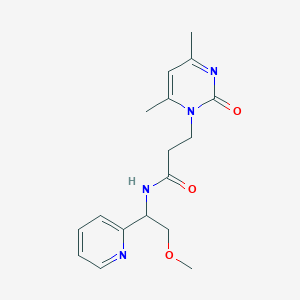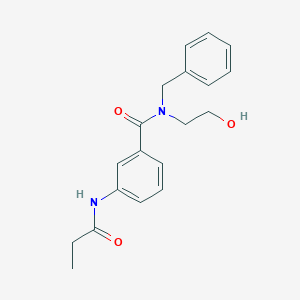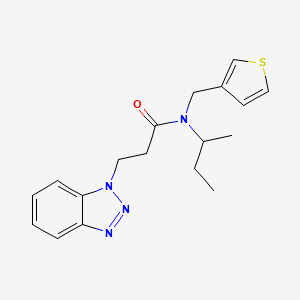![molecular formula C20H24N2O2 B5902669 N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5902669.png)
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been found to have potential therapeutic applications in the field of neuroscience and psychiatry.
Wirkmechanismus
The exact mechanism of action of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide is not fully understood, but it is believed to act primarily as a serotonin releaser and reuptake inhibitor. This means that it increases the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing serotonin levels, N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide are similar to those of other psychoactive substances. It can cause an increase in heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and sociability. However, it can also cause negative side effects such as nausea, vomiting, and dehydration. Long-term use of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide can also lead to tolerance, dependence, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized relatively easily and inexpensively, which makes it a useful tool for studying the pharmacology and mechanism of action of psychoactive substances. However, one of the limitations is that it can be difficult to obtain pure samples of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide, which can affect the accuracy and reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide. One direction is to investigate its potential therapeutic applications in the treatment of mental health disorders. Another direction is to study its pharmacological profile and mechanism of action in more detail, in order to better understand how it affects the brain and body. Additionally, research could be done to develop new synthesis methods for N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide, in order to improve its purity and yield. Finally, more studies could be done to investigate the long-term effects of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide use on mental and physical health.
Synthesemethoden
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide can be synthesized using various methods. One of the most common methods is the reaction of 4-bromo-2-nitropropiophenone with 2-methylbenzylamine, followed by reduction with sodium borohydride. The resulting product is then reacted with butanoyl chloride to produce N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a similar structure and pharmacological profile to MDMA, which is a well-known psychoactive substance that has been used in the treatment of various mental health disorders. Some of the potential therapeutic applications of N-(4-{2-[(2-methylbenzyl)amino]-2-oxoethyl}phenyl)butanamide include the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
N-[4-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-6-19(23)22-18-11-9-16(10-12-18)13-20(24)21-14-17-8-5-4-7-15(17)2/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSDFQSFKIKXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)
![2-(1-isopropyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5902594.png)
![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)
![2-{1-(2-furylmethyl)-4-[3-(1,2-oxazinan-2-yl)propanoyl]piperazin-2-yl}ethanol](/img/structure/B5902620.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)

![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![2-(1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-oxopiperazin-2-yl)-N-methylacetamide](/img/structure/B5902658.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]acetamide](/img/structure/B5902677.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)
